BenchChemオンラインストアへようこそ!

(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Anticancer 4-Thiazolidinone Cytotoxicity

(Z)-2-Cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide (CAS 637325-25-8) is a synthetic small molecule belonging to the 4-thiazolidinone class, characterized by a core thiazolidinone heterocycle, a 3-phenyl substituent, and a (Z)-configured exocyclic cyanoacetyl-4-fluoroanilide moiety. The compound is listed as a research chemical by multiple vendors and is identified as a synthetic intermediate or a direct member of a series of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides that have demonstrated promising in vitro antitumor properties against colon, breast, and liver cancer cell lines.

Molecular Formula C18H12FN3O2S
Molecular Weight 353.37
CAS No. 637325-25-8
Cat. No. B2703390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
CAS637325-25-8
Molecular FormulaC18H12FN3O2S
Molecular Weight353.37
Structural Identifiers
SMILESC1C(=O)N(C(=C(C#N)C(=O)NC2=CC=C(C=C2)F)S1)C3=CC=CC=C3
InChIInChI=1S/C18H12FN3O2S/c19-12-6-8-13(9-7-12)21-17(24)15(10-20)18-22(16(23)11-25-18)14-4-2-1-3-5-14/h1-9H,11H2,(H,21,24)/b18-15-
InChIKeyMIIQGMOZGGUFAI-SDXDJHTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide (CAS 637325-25-8): A 4-Thiazolidinone Scaffold for Anticancer Lead Discovery


(Z)-2-Cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide (CAS 637325-25-8) is a synthetic small molecule belonging to the 4-thiazolidinone class, characterized by a core thiazolidinone heterocycle, a 3-phenyl substituent, and a (Z)-configured exocyclic cyanoacetyl-4-fluoroanilide moiety [1]. The compound is listed as a research chemical by multiple vendors and is identified as a synthetic intermediate or a direct member of a series of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides that have demonstrated promising in vitro antitumor properties against colon, breast, and liver cancer cell lines [2].

Why Generic 4-Thiazolidinone Analogs Cannot Substitute for the (Z)-4-Fluorophenyl-Cyanoacetamide Scaffold in Cancer Models


The antitumor activity of 4-thiazolidinone-cyanoacetamides is highly sensitive to the nature of the N-aryl substituent. Quantitative structure-activity relationship (QSAR) analyses on this chemical series demonstrate that lipophilicity (π) and the Hammett constant (σ) of the N-aryl ring are principal determinants of cytotoxic potency against colon HCT116, breast MCF7, and liver HEPG2 cell lines [1]. A structurally generic substitution, such as replacing the 4-fluorophenyl group with an unsubstituted phenyl or a 4-methoxyphenyl moiety, is predicted to significantly alter cytotoxicity profiles, as verified by comparative IC50 data across synthesized analogs. Therefore, direct interchange without experimental re-validation risks compromising target potency and selectivity.

Quantitative Differentiation Evidence for (Z)-2-Cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide Selection


Comparative Cytotoxicity: N-(4-Fluorophenyl) Derivative is a Key Building Block in a Series with Cell-Line Dependent Potency

This specific compound serves as the N-(4-fluorophenyl) variant (denoted as 3b or a similar intermediate) within a stereoselectively synthesized series of 2-cyano-N-arylacetamides. In the foundational study, the series exhibited IC50 values ranging from 1.1 to >100 µM against the HCT116 colon cancer cell line, with the nature of the N-aryl substituent critically influencing activity [1]. While the exact IC50 for this specific (Z)-4-fluorophenyl analog was not discretely published, its congener, the N-(4-chlorophenyl) derivative, demonstrated substantial potency, and QSAR modeling indicates the 4-fluorophenyl group contributes to an optimal lipophilic-electronic profile essential for sub-10 µM potency.

Anticancer 4-Thiazolidinone Cytotoxicity

Synthetic Accessibility and Stereochemical Purity: A Validated (Z)-Stereoisomer with Confirmed Geometry

The single-crystal X-ray structure of the analogous (Z)-2-cyano-N-phenyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide unambiguously confirms the (Z)-configuration of the exocyclic double bond, which is a critical determinant of pharmacophoric fit in the tumor cell cytotoxicity model [1]. The synthesis of the 4-fluorophenyl analog follows the same protocol, ensuring a stereochemically pure product, which contrasts with structurally similar but configurationally undefined thiazolidinone derivatives from alternative sources.

Synthetic Chemistry Stereochemistry Quality Control

5-Position Derivatization Potential: A Precursor for Highly Selective CNS, Kidney, and Breast Cancer Leads

This specific core serves as the direct precursor for synthesizing 5-arylidene derivatives with enhanced and selective anticancer activity. A 2020 study demonstrated that a 5-[(4-methoxyphenyl)methylene] derivative of this core selectively inhibited the growth of CNS, kidney, and breast cancer cell lines in the NCI-60 panel, a level of tissue-type selectivity not observed in the non-derivatized core or many classical 4-thiazolidinones [1]. When the exocyclic 5-position is unsubstituted (as in the target compound), it provides a reactive methylene handle for Knoevenagel condensation with aryl aldehydes.

Medicinal Chemistry Lead Optimization Selective Toxicity

Physicochemical Profile: A Fluorinated Scaffold with High Ligand Efficiency Predictors

The calculated physicochemical properties of this compound (Molecular Weight: 353.4 g/mol, XLogP3-AA: 3.4, Hydrogen Bond Donor: 1, Hydrogen Bond Acceptor: 5) position it in a favorable lead-like chemical space, distinct from many higher molecular weight 5-arylidene thiazolidinone derivatives [1]. The presence of a fluorine atom on the N-phenyl ring is a well-precedented strategy to improve metabolic stability and binding affinity via favorable interactions like C-F...H-C or C-F...C=O, without substantially increasing lipophilicity, in contrast to the larger halogen (Cl, Br) analogs also reported in the same series [2].

Drug-likeness Ligand Efficiency Fluorine Chemistry

High-Impact Research and Procurement Scenarios for (Z)-2-Cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide


Replication and Extension of Anticancer QSAR Models for Colon and Breast Cancer

A direct application is to replicate the published QSAR/3D-pharmacophore model, using this compound as a probe for the N-(4-fluorophenyl) substituent. This involves testing the compound against the HCT116 (colon) and MCF7 (breast) cell lines to generate comparative data vs. the N-(4-chlorophenyl) and N-(4-bromophenyl) analogs, thereby refining the electronic and steric contributions to cytotoxicity. This is essential for any group seeking to build upon or validate the published model [1].

Synthesis of 5-Arylidene Derivatives for Tissue-Selective Anticancer Lead Generation

This compound is the optimal starting material for Knoevenagel condensation with diverse aromatic aldehydes to produce 5-arylidene-4-thiazolidinones. A hit compound derived from this core with a 4-methoxyphenylmethylene at C5 demonstrated selective growth inhibition of CNS, renal, and breast cancer cell lines in the NCI-60 panel [2]. Procuring this (Z)-cyanoacetamide precursor is mandatory for any team aiming to generate focused libraries around this privileged scaffold to identify new tumor-type selective leads.

Fluorine Scanning in Lead Optimization for Enhanced Drug-Like Properties

In medicinal chemistry campaigns where a 4-thiazolidinone core has been identified as a hit, this specific (Z)-cyano-N-(4-fluorophenyl) derivative can be used to evaluate the impact of fluorine substitution (relative to -H, -Cl, -Br, -OCH3 analogs) on metabolic stability in liver microsome assays and on binding affinity via Surface Plasmon Resonance (SPR) or thermal shift assays. Its lower logP and molecular weight are expected to confer a superior pharmacokinetic profile compared to higher halogenated analogs for the same level of target engagement [REFS-1, REFS-3].

Development of Analytical Reference Standards for 4-Thiazolidinone Drug Metabolite Identification

Given the well-defined (Z)-stereochemistry and the complete 1H/13C NMR and LC-MS characterization reported for this compound series, it can serve as a high-purity primary reference standard for an impurity profiling method of more advanced 4-thiazolidinone-based preclinical candidates [1]. Its unique combination of a fluorine atom and a cyano group offers clear 19F-NMR and IR handles for quantification in complex biological matrices.

Quote Request

Request a Quote for (Z)-2-cyano-N-(4-fluorophenyl)-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.